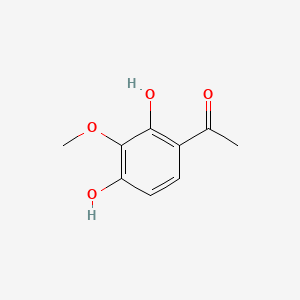

2,4-Dihydroxy-3-methoxyacetophenone

Description

The exact mass of the compound 2',4'-Dihydroxy-3'-methoxyacetophenone is 182.05790880 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(11)9(13-2)8(6)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWYVOWHANRKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00806867 | |

| Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62615-26-3 | |

| Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2,4-Dihydroxy-3-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2,4-Dihydroxy-3-methoxyacetophenone. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and derivatives is included to provide a broader context for its potential characteristics and activities. All data not explicitly for this compound is clearly indicated.

Chemical and Physical Properties

This compound, a substituted acetophenone, possesses a range of physicochemical properties relevant to its potential applications in research and drug development. While experimentally determined data is scarce, a combination of database entries and calculated values provides a foundational understanding of this compound.

Identifiers and Molecular Structure

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | PubChem[1] |

| CAS Number | 18256-48-9[2][3], 62615-26-3[1] | Multiple Sources |

| Molecular Formula | C₉H₁₀O₄ | NIST[3], PubChem[1] |

| Molecular Weight | 182.17 g/mol | NIST[3], PubChem[1] |

| InChI | InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,10-11H,5H2,1H3 | NIST[3] |

| InChIKey | QNMANLUEFQNQCX-UHFFFAOYSA-N | NIST[3] |

| SMILES | COc1cc(C(=O)CO)ccc1O | Cheméo[2] |

Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 141 - 142 °C | For isomer: 2',6'-Dihydroxy-4'-methoxyacetophenone | PubChem[4] |

| Boiling Point | 371.00 °C | Supplier data for CAS 62615-26-3 | IndiaMART |

| Density | 1.284 g/cm³ | Supplier data for CAS 62615-26-3 | IndiaMART |

| logP (Octanol/Water) | 0.576 | Calculated | Cheméo[2] |

| Water Solubility | -1.78 (log10(S) mol/L) | Calculated | Cheméo[2] |

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for this compound were not found, the National Institute of Standards and Technology (NIST) database indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data for this compound[3]. Researchers are encouraged to consult the NIST Chemistry WebBook for this information.

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a handbook on hydroxyacetophenones outlines two primary synthetic routes.

Synthetic Pathways

-

Catalytic Hydrogenolysis: This method involves the hydrogenolysis of 4-(benzyloxy)-2-hydroxy-3-methoxyacetophenone. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate to cleave the benzyl ether protecting group.

-

Boron Trifluoride-Acetic Acid Complex Reaction: This approach involves the reaction of pyrogallol 2-methyl ether with a boron trifluoride-acetic acid complex. This method likely proceeds through a Friedel-Crafts acylation type mechanism.

A generalized workflow for the catalytic hydrogenolysis approach is depicted below.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway modulation by this compound are limited. However, research on its chalcone derivatives provides insights into its potential as a scaffold for developing biologically active molecules.

Anti-Cancer and Anti-Inflammatory Potential of Derivatives

Chalcone derivatives of 2,4-dihydroxyacetophenone have demonstrated notable anti-cancer and anti-inflammatory properties. These activities are often attributed to their interaction with key cellular signaling pathways.

-

PI3K/Akt/mTOR Pathway: A study on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, a derivative, has shown that it can suppress the proliferation of multiple myeloma cells and induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

-

NF-κB and p38 MAPK Pathways: Another chalcone derivative, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, has been found to possess anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide-activated macrophages. These pathways are central to the inflammatory response.

It is important to reiterate that these findings are for derivatives of this compound, and further research is required to determine if the parent compound exhibits similar activities.

Conclusion

This compound is a compound of interest with a foundation of predicted and some reported physical and chemical properties. While detailed experimental data, particularly regarding its biological activity and specific experimental protocols, remains to be fully elucidated, the activities of its derivatives suggest that it is a valuable scaffold for medicinal chemistry and drug discovery efforts, particularly in the areas of oncology and inflammation. Further experimental validation of its properties and biological functions is warranted.

References

- 1. indiamart.com [indiamart.com]

- 2. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Hydroxy-2-methylanthraquinone | CAS:6268-09-3 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone (CAS Number: 62615-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone, a substituted acetophenone with potential applications in pharmaceutical and chemical research. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological activities, drawing inferences from structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for drug discovery and development.

Chemical and Physical Properties

1-(2,4-dihydroxy-3-methoxyphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methoxyacetophenone, is a phenolic compound with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] Its chemical structure features a dihydroxymethoxyphenyl group attached to an ethanone moiety.

Table 1: Physicochemical Properties of 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone

| Property | Value | Reference |

| CAS Number | 62615-26-3 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | [1] |

| Synonyms | 2',4'-Dihydroxy-3'-methoxyacetophenone | [1] |

| Melting Point | 141–144°C | |

| Boiling Point | 336.2±37.0 °C (Predicted) | |

| LogP | 1.4 (Predicted) | [1] |

Synthesis

The synthesis of 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone can be achieved through a Friedel-Crafts acylation of 2-methoxyresorcinol. This method is a common and effective way to introduce an acetyl group to an activated aromatic ring.

Proposed Synthetic Pathway

The reaction involves the acylation of 2-methoxyresorcinol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[2] The hydroxyl groups of the resorcinol derivative are highly activating, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methoxy group and the existing hydroxyl groups, the acylation is expected to occur at the C-5 position.

Caption: Proposed synthesis workflow for 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the acylation of resorcinol derivatives.[2][3]

Materials:

-

2-Methoxyresorcinol (1 equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Acetyl Chloride (1.1 equivalents)

-

Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene

-

Hydrochloric Acid (5% aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride in anhydrous carbon disulfide.

-

Cool the suspension in an ice bath to 0-5°C.

-

Add acetyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 2-methoxyresorcinol in anhydrous carbon disulfide dropwise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition of the resorcinol derivative, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone.

Potential Biological Activities and Experimental Evaluation

While direct experimental data on the biological activities of 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is limited, its structural features, particularly the dihydroxymethoxy-substituted phenyl ring, suggest potential antioxidant and anti-inflammatory properties. These activities are observed in structurally similar compounds.[4][5][6][7]

Potential Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals due to the presence of hydroxyl groups on the aromatic ring.

Experimental Protocol: DPPH Radical Scavenging Assay [8]

This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Materials:

-

1-(2,4-dihydroxy-3-methoxyphenyl)ethanone

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

Potential Anti-inflammatory Activity

Structurally related compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[4][9] It is plausible that 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone could exhibit similar activity.

Experimental Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This in vitro assay assesses the potential of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

1-(2,4-dihydroxy-3-methoxyphenyl)ethanone

-

Griess Reagent for nitric oxide (NO) quantification

-

ELISA kits for TNF-α and IL-6 quantification

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Signaling Pathway Analysis

To investigate the underlying molecular mechanisms, Western blot analysis can be performed on cell lysates to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Caption: Potential anti-inflammatory signaling pathways inhibited by the compound.

Conclusion

1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is a readily synthesizable compound with the potential for interesting biological activities. This guide provides a solid foundation for its synthesis and characterization. Based on the activity of structurally related molecules, it is hypothesized that this compound may possess antioxidant and anti-inflammatory properties. The detailed experimental protocols provided herein offer a clear path for the investigation of these potential activities and the elucidation of the underlying molecular mechanisms, making it a promising candidate for further research in drug discovery and development.

References

- 1. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of methanolic leaf extract of Moringa peregrina (Forssk.) Fiori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Natural Occurrence and Sources of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural occurrence, sources, and quantification of substituted acetophenones, a class of phenolic compounds with significant pharmacological interest. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product discovery, and drug development.

Introduction to Substituted Acetophenones

Substituted acetophenones are aromatic ketones characterized by an acetophenone core with various functional groups, such as hydroxyl and methoxy groups, attached to the phenyl ring. These modifications give rise to a diverse array of compounds with a wide range of biological activities. In nature, they are predominantly found in plants and fungi, where they play roles in defense mechanisms and allelopathic interactions[1][2]. Their presence in traditional medicines and their potential as precursors for pharmaceutical synthesis underscore their importance in drug discovery[1][2]. This guide will focus on prominent, naturally occurring substituted acetophenones, their biological sources, and the methodologies for their study.

Prominent Naturally Occurring Substituted Acetophenones and Their Sources

A variety of substituted acetophenones have been isolated from natural sources. They can exist in either a free form or as glycosides[1]. The Rutaceae family, particularly the genera Melicope and Acronychia, are prolific producers of these compounds[1][2]. This section details some of the most well-documented substituted acetophenones and their primary natural origins.

Paeonol (2'-Hydroxy-4'-methoxyacetophenone)

Paeonol is a key bioactive component renowned for its anti-inflammatory, antioxidant, and cardiovascular protective effects[3]. It is a significant compound in traditional Chinese medicine[3].

-

Primary Sources: The primary commercial source of paeonol is the root bark of peony species, most notably Paeonia suffruticosa (Moutan Cortex)[3][4]. It is also found in Arisaema erubescens and Dioscorea japonica[4].

Piceol (4'-Hydroxyacetophenone)

Piceol, also known as p-hydroxyacetophenone, and its glucoside, picein, are significant phenolic compounds found in coniferous trees. They are often associated with the plant's response to stress[5][6].

-

Primary Sources: Piceol is notably found in the needles of Norway spruce (Picea abies)[5][6]. It is also present in other members of the Pinaceae family.

2'-Hydroxyacetophenone

2'-Hydroxyacetophenone is a flavoring agent and a precursor in chemical synthesis. It is found in a wide variety of natural sources, often contributing to their aroma.

-

Primary Sources: This compound has been reported in black chokeberry (Aronia melanocarpa), Paeonia lactiflora, and various other plants and food items including tea, coffee, and tomato[7][8].

Other Naturally Occurring Acetophenones

Numerous other substituted acetophenones are distributed across the plant kingdom. For instance, Cynanchum bungei is a source of 4-hydroxyacetophenone, 2,5-dihydroxyacetophenone, and 2,4-dihydroxyacetophenone[9]. The diversity of these compounds highlights the rich chemical tapestry of the natural world.

Quantitative Data on Natural Occurrence

The concentration of substituted acetophenones in their natural sources can vary significantly based on the plant species, geographical location, and environmental conditions. The following tables summarize the quantitative data found in the cited literature.

| Compound | Plant Source | Part of Plant | Concentration | Citation(s) |

| Paeonol | Paeonia suffruticosa | Root Bark (Moutan Cortex) | Minimum 2.2% | |

| Piceol | Picea abies (Norway Spruce) | Needles | 0.2 - 0.6 mg/g (fresh weight) | |

| Picein (glucoside of Piceol) | Picea abies (Norway Spruce) | Needles | 4 - 30 mg/g (fresh weight) | |

| Various Acetophenones | Cynanchum bungei | - | 4-hydroxyacetophenone: 286.15 µg/g2,5-dihydroxyacetophenone: 21.65 µg/gbaishouwubenzophenone: 632.58 µg/g2,4-dihydroxyacetophenone: 205.38 µg/g | [9] |

Experimental Protocols

The extraction and quantification of substituted acetophenones from natural sources are critical steps for their study. This section provides detailed methodologies for these processes.

Extraction of Substituted Acetophenones

A common and effective method for extracting acetophenones from plant material is ultrasonic-assisted extraction (UAE). This technique offers high efficiency and is suitable for heat-sensitive compounds.

Protocol: Ultrasonic-Assisted Extraction of Acetophenones from Cynanchum bungei [9]

-

Sample Preparation: Dry the plant material (e.g., roots of Cynanchum bungei) and grind it into a fine powder (60-80 mesh).

-

Solvent Preparation: Prepare an aqueous solution of 0.6 M 1-butyl-3-methylimidazolium tetrafluoroborate ([C₄MIM]BF₄).

-

Extraction Parameters:

-

Solvent to Solid Ratio: 35:1 (mL/g)

-

Ultrasonic Power: 175 W

-

Extraction Temperature: 25 °C

-

Extraction Time: 50 minutes

-

-

Procedure: a. Weigh the powdered plant material and place it in an extraction vessel. b. Add the prepared ionic liquid solvent according to the specified ratio. c. Place the vessel in an ultrasonic bath and sonicate under the specified conditions. d. After extraction, filter the mixture to separate the extract from the solid residue. e. The resulting extract is then ready for further purification or direct analysis by HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the separation and quantification of substituted acetophenones. The following is a general protocol that can be adapted for the analysis of various phenolic compounds, including acetophenones.

Protocol: HPLC Quantification of Phenolic Compounds [3]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) is required.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Shim-pack VP-ODS, 5 µm, 150 x 4.6 mm).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-7 min: 5% B

-

7-18 min: 5-30% B

-

18-35 min: 30-60% B

-

35-40 min: 60-95% B

-

-

Flow Rate: 1 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 20 µL.

-

Detection: Monitor at a wavelength suitable for the specific acetophenone (e.g., 254 nm or 277 nm).

-

-

Standard Preparation and Calibration: a. Prepare a stock solution of the analytical standard (e.g., paeonol) in a suitable solvent (e.g., methanol). b. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples. c. Inject each standard into the HPLC system and record the peak area. d. Construct a calibration curve by plotting the peak area versus the concentration of the standard.

-

Sample Analysis: a. Filter the plant extracts through a 0.45 µm syringe filter before injection. b. Inject the samples into the HPLC system under the same conditions as the standards. c. Identify the peak corresponding to the target acetophenone by comparing its retention time with that of the standard. d. Quantify the amount of the acetophenone in the sample by using the calibration curve.

Biosynthetic Pathways

Substituted acetophenones in plants are synthesized via the shikimate and phenylpropanoid pathways. These pathways convert simple carbohydrate precursors into a wide array of aromatic compounds.

General Biosynthetic Route

The general biosynthetic pathway begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine is then converted to 4-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway. From 4-coumaroyl-CoA, a series of enzymatic reactions, including hydration, oxidation, and in some cases, methylation, lead to the formation of various substituted acetophenones.

// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; CinnamicAcid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CoumaricAcid [label="4-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; BetaOxidation [label="β-Oxidation-like\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Piceol [label="Piceol\n(4'-Hydroxyacetophenone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paeonol [label="Paeonol\n(2'-Hydroxy-4'-methoxy-\nacetophenone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Shikimate -> Phenylalanine [label="Multiple\nSteps"]; Phenylalanine -> CinnamicAcid [label="PAL"]; CinnamicAcid -> CoumaricAcid [label="C4H"]; CoumaricAcid -> CoumaroylCoA [label="4CL"]; CoumaroylCoA -> BetaOxidation; BetaOxidation -> Piceol; BetaOxidation -> Paeonol [label="Hydroxylation &\nMethylation"]; } dot Caption: General biosynthetic pathway of substituted acetophenones.

Proposed Biosynthesis of Piceol

The biosynthesis of piceol is proposed to proceed from 4-coumaroyl-CoA through a β-oxidation-like pathway. This involves a series of enzymatic reactions that shorten the side chain of the precursor molecule. The final step is thought to be a decarboxylation to yield 4-hydroxyacetophenone (piceol). In many spruce species, piceol is then often glucosylated to form picein, which can be stored in the plant tissues. The release of the bioactive piceol from picein is catalyzed by β-glucosidases, often in response to stress or damage.

// Nodes CoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Hydration [label="Hydration", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Thiolysis [label="Thiolytic Cleavage", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; KetoacylCoA [label="4-Hydroxy-3-ketoacyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis &\nDecarboxylation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Piceol [label="Piceol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucosylation [label="Glucosylation\n(UGT)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Picein [label="Picein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deglucosylation [label="Deglucosylation\n(β-glucosidase)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CoumaroylCoA -> Hydration; Hydration -> Oxidation; Oxidation -> Thiolysis; Thiolysis -> KetoacylCoA [style=invis]; CoumaroylCoA -> KetoacylCoA [label="β-Oxidation-like\nSteps"]; KetoacylCoA -> Hydrolysis; Hydrolysis -> Piceol; Piceol -> Glucosylation; Glucosylation -> Picein; Picein -> Deglucosylation; Deglucosylation -> Piceol; } dot Caption: Proposed biosynthetic pathway of Piceol.

Conclusion

Substituted acetophenones represent a valuable class of natural products with significant potential for therapeutic applications. This guide has provided a comprehensive overview of their natural occurrence, sources, and the analytical methods used for their study. The detailed protocols and biosynthetic pathway information are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development, facilitating further investigation into these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scienggj.org [scienggj.org]

- 9. scispace.com [scispace.com]

Preliminary Investigation into the Biological Activity of 2,4-Dihydroxy-3-methoxyacetophenone: A Technical Guide Based on Structurally Related Compounds

Disclaimer: Direct experimental data on the biological activity of 2,4-Dihydroxy-3-methoxyacetophenone is limited in publicly available scientific literature. This technical guide provides a preliminary investigation based on the reported activities of structurally similar acetophenone derivatives, offering insights into its potential pharmacological effects and methodologies for its evaluation.

Introduction

This compound is a phenolic compound belonging to the acetophenone class. Acetophenones and their derivatives are naturally occurring compounds found in various plants and are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of hydroxyl and methoxy functional groups on the aromatic ring is characteristic of many bioactive phenolic compounds, suggesting that this compound may possess significant pharmacological potential. This document outlines the potential biological activities of this compound based on data from related compounds and provides detailed experimental protocols for their investigation.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological activities:

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the benzene ring can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. Derivatives of 2-hydroxyacetophenone have been shown to possess antioxidant activity.

Anti-inflammatory Activity

Several acetophenone derivatives have demonstrated anti-inflammatory effects. The proposed mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. For instance, 2'-Hydroxy-5'-methoxyacetophenone has been shown to attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated cells by inhibiting the NF-κB signaling pathway[1]. Similarly, other hydroxy and methoxy substituted acetophenones have been reported to inhibit NO production in macrophages[2][3].

Quantitative Data on Related Compounds

The following table summarizes the reported biological activities of acetophenone derivatives structurally related to this compound.

| Compound | Assay | Target/Cell Line | Result (IC50/Activity) | Reference |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH radical scavenging | - | IC50: 157 µg/mL | [4] |

| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | - | IC50: 26.00 ± 0.37 µg/mL | [5] |

| 3,5-Diprenyl-4-hydroxyacetophenone | Nitric Oxide (NO) Production | J774A.1 macrophages | 38.96% inhibition at 91.78 µM | [5] |

| 2'-Hydroxy-5'-methoxyacetophenone | Nitric Oxide (NO) Production | LPS-stimulated BV-2 and RAW264.7 cells | Significant inhibition | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of the test compound to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is used to assess the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation will serve as a negative control.

-

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

Cell Viability Assay: MTT Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed biological effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Treatment:

-

Seed cells (e.g., RAW 264.7) in a 96-well plate and treat them with various concentrations of this compound for the same duration as the primary bioactivity assay (e.g., 24 hours).

-

-

Assay Procedure:

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for DPPH Radical Scavenging Assay.

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

References

- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. media.neliti.com [media.neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

The Pharmacological Potential of Dihydroxy-methoxy Acetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxy-methoxy acetophenone derivatives, a class of phenolic compounds found in various natural sources and also accessible through synthetic routes, have emerged as promising scaffolds in drug discovery. Exhibiting a wide spectrum of pharmacological activities, these compounds have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the current state of research on dihydroxy-methoxy acetophenone derivatives, focusing on their cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data. Furthermore, this guide elucidates the underlying molecular mechanisms and signaling pathways modulated by these derivatives, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Acetophenones are a class of aromatic ketones characterized by an acetyl group attached to a benzene ring. The presence of hydroxyl and methoxy substituents on the phenyl ring significantly influences their physicochemical properties and biological activities. Dihydroxy-methoxy acetophenone derivatives, in particular, have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for the development of novel therapeutic agents. Their structural diversity, arising from the varied positions of the hydroxyl and methoxy groups, as well as the potential for further chemical modification, provides a rich platform for structure-activity relationship (SAR) studies. This guide aims to consolidate the existing knowledge on these derivatives to facilitate further research and development.

Cytotoxic and Antitumor Activities

Several dihydroxy-methoxy acetophenone derivatives have been investigated for their potential to inhibit the proliferation of cancer cells. The cytotoxic effects are often evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of various dihydroxy-methoxy acetophenone derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Acrovestone | MCF-7 | 25.6 | [1] |

| Compound 81 (from A. oligophlebia) | MCF-7 | 33.5 | [1] |

| Compound 85 (from A. oligophlebia) | MCF-7 | 25.6 | [1] |

| Acronyculatin P | MCF-7 | 56.8 | [1] |

| Acronyculatin Q | MCF-7 | 40.4 | [1] |

| Acronyculatin R | MCF-7 | 69.1 | [1] |

| 4'-O-caproylated-DMC | SH-SY5Y | 5.20 | [2] |

| 4'-O-methylated-DMC | SH-SY5Y | 7.52 | [2] |

| 4'-O-benzylated-DMC | A-549 | 9.99 | [2] |

| 4'-O-benzylated-DMC | FaDu | 13.98 | [2] |

| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 | 2.54 | [3] |

| Cardamomin | CCRF-CEM | 8.59 | [3] |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM | 10.67 | [3] |

DMC: 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Dihydroxy-methoxy acetophenone derivatives have shown potent anti-inflammatory properties, primarily by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these derivatives has been assessed using various in vitro and in vivo models. The following table presents the IC50 values for the inhibition of inflammatory markers.

| Compound/Derivative | Assay/Target | IC50 (µM) | Reference |

| Compound 70 (from A. oligophlebia) | RAW 264.7 cells (NO production) | 26.4 | [1] |

| Compound 72 (from A. oligophlebia) | RAW 264.7 cells (NO production) | 46.0 | [1] |

| Compound 73 (from A. oligophlebia) | RAW 264.7 cells (NO production) | 79.4 | [1] |

| Compound 74 (from A. oligophlebia) | RAW 264.7 cells (NO production) | 57.3 | [1] |

| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH radical scavenging | 150 | [4] |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | RAW 264.7 cells (cytotoxicity) | 436.2 | [4] |

Antioxidant Properties

The ability of dihydroxy-methoxy acetophenones to scavenge free radicals and reduce oxidative stress is a key aspect of their pharmacological profile. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Data

The table below summarizes the antioxidant activity of select derivatives, expressed as IC50 values from the DPPH assay.

| Compound/Derivative | IC50 (µg/mL) | Reference |

| Acetophenone glycoside (from E. ebracteolate) | 34.62 | [1] |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 26.00 ± 0.37 | [4] |

Antimicrobial Activity

Several dihydroxy-methoxy acetophenone derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table lists the MIC values of various derivatives against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline derivative 24 | S. aureus | 64 | [5] |

| Pyrazoline derivative 24 | E. faecalis | 32 | [5] |

| Pyrazoline derivative 19 | P. aeruginosa | >128 | [5] |

| Pyrazoline derivative 22 | B. subtilis | 64 | [5] |

| Pyrazoline derivative 5 | C. albicans | 64 | [5] |

| Brominated dihydroxyacetophenone derivatives | P. aeruginosa ATCC 27853 | Significant activity | [6] |

Neuroprotective Effects

Certain dihydroxy-methoxy acetophenone derivatives have shown promise in protecting neuronal cells from damage, a critical area of research for neurodegenerative diseases.

One notable derivative is 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , which has been shown to improve cognitive impairment in a mouse model of Alzheimer's disease.[7] It significantly attenuated memory decline and reduced lipid peroxidation in the brain.[7] Another compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) , isolated from perilla leaves, protects neurons from glutamate-induced neurotoxicity by activating the Nrf2-ARE pathway in astrocytes, leading to an increased release of reduced glutathione (GSH).[8]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of dihydroxy-methoxy acetophenone derivatives are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Signaling

A primary mechanism of anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . 2',4-Dihydroxy-3',4',6'-trimethoxychalcone, for instance, suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines by preventing the activation of IκB kinase (IKK), the degradation of IκBα, and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. It also inhibits the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. researchgate.net [researchgate.net]

- 7. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Acetophenone Compounds from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetophenones, a class of phenolic compounds, are significant secondary metabolites found across numerous plant families. Their diverse chemical structures, from simple monomers to complex prenylated or glycosylated derivatives, contribute to a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. This potential makes them prime candidates for natural product-based drug discovery. This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel acetophenones from botanical sources. It includes detailed experimental protocols, a summary of recently isolated compounds with their bioactivity, and visualizations of the isolation workflow and a key signaling pathway modulated by these compounds, offering a comprehensive resource for researchers in phytochemistry and drug development.

General Workflow for Isolation and Characterization

The process of discovering novel acetophenones from plant sources is a systematic, multi-step approach that begins with the collection of plant material and culminates in the structural elucidation of a pure, isolated compound. This bioassay-guided fractionation strategy ensures that the chemical isolation is directed by the biological activity of interest, increasing the efficiency of the discovery process.

Novel Acetophenone Compounds from Plant Sources: A Quantitative Overview

Recent phytochemical investigations have led to the isolation of numerous novel acetophenones. Plants from the Acronychia, Cynanchum, and Rhodiola genera have proven to be particularly rich sources. The following table summarizes key quantitative data for representative compounds.

| Compound Name | Plant Source | Plant Part Used | Yield (mg from starting material) | Bioactivity (IC₅₀) | Citation |

| Acronyculatin P | Acronychia oligophlebia | Leaves | N/A | 56.8 µM (MCF-7 cells) | [1] |

| Acronyculatin Q | Acronychia oligophlebia | Leaves | N/A | 40.4 µM (MCF-7 cells) | [1] |

| Acronyculatin R | Acronychia oligophlebia | Leaves | N/A | 69.1 µM (MCF-7 cells) | [1] |

| Acrophenone C | Acronychia pedunculata | Dried Stems | 2.1 mg (from 1.2 kg) | N/A | [2] |

| Cynandione A | Cynanchum auriculatum | Roots | N/A | Neuroprotective, Hepatoprotective | [3] |

| Picein | Rhodiola rosea | Roots | N/A | N/A (Isolated as a known compound) |

N/A: Data not available in the cited sources. MCF-7: Human breast adenocarcinoma cell line.

Detailed Experimental Protocols

The following protocols are generalized representations based on methodologies reported for the isolation of acetophenones from plant sources such as Acronychia and Cynanchum species.[2][3]

Plant Material Preparation and Extraction

-

Collection and Preparation : Collect the desired plant parts (e.g., leaves, stems, or roots). Air-dry the material in the shade for 2-3 weeks or until brittle. Grind the dried material into a coarse powder using a mechanical grinder.

-

Maceration : Submerge the powdered plant material (e.g., 1.0 kg) in a suitable solvent, such as 95% ethanol or a methanol/dichloromethane mixture (1:1 v/v), at a 1:10 plant-to-solvent ratio (w/v).

-

Extraction : Allow the mixture to macerate at room temperature for 72 hours with occasional agitation. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentration : Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Bioassay-Guided Fractionation

-

Solvent Partitioning : Suspend the crude extract (e.g., 100 g) in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Bioactivity Screening : Test each fraction for the desired biological activity (e.g., cytotoxicity, antioxidant capacity). Select the most active fraction (e.g., the EtOAc fraction) for further purification.

-

Initial Chromatographic Separation : Subject the active fraction to open column chromatography on a silica gel (200-300 mesh) column. Elute the column with a gradient solvent system, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fraction Pooling : Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

High-Performance Liquid Chromatography (HPLC) Purification

-

System : A preparative or semi-preparative HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column : A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is commonly used.

-

Mobile Phase : A gradient elution is typically employed. For example, a gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid, from 10% B to 100% B over 40 minutes.

-

Injection and Collection : Dissolve the partially purified, bioactive fraction in methanol, filter through a 0.45 µm syringe filter, and inject onto the column. Collect peaks based on the chromatogram at a specific wavelength (e.g., 254 nm).

-

Purity Check : Analyze the collected fractions using analytical HPLC to confirm purity (>95%).

Structure Elucidation

-

Mass Spectrometry (MS) : Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) : Record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) to determine the complete chemical structure, including stereochemistry.

-

Spectroscopy : Use Infrared (IR) spectroscopy to identify functional groups and UV-Vis spectroscopy to analyze the chromophore system.

Mechanism of Action: Activation of the Nrf2 Signaling Pathway

Many phenolic compounds, including acetophenones and related structures, exert their protective effects by modulating key cellular signaling pathways.[4] One of the most critical is the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds (like certain acetophenones), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.

Conclusion and Future Prospects

The plant kingdom remains a vast and largely untapped reservoir of novel chemical entities. Acetophenones, with their proven range of biological activities, represent a promising class of compounds for the development of new therapeutic agents. The systematic application of bioassay-guided isolation, coupled with modern chromatographic and spectroscopic techniques, is essential for efficiently identifying these molecules. Future research should focus on exploring under-investigated plant species, elucidating the mechanisms of action for newly discovered compounds, and utilizing synthetic chemistry to optimize the lead structures identified from nature.

References

- 1. Isolation and identification of new prenylated acetophenone derivatives from Acronychia oligophlebia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, Mass Spec) for 2,4-Dihydroxy-3-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxy-3-methoxyacetophenone (CAS 62615-26-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on the well-established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Chemical Structure

IUPAC Name: 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone[1] Molecular Formula: C₉H₁₀O₄[1] Molecular Weight: 182.17 g/mol [1]

The structure of this compound incorporates a substituted benzene ring with hydroxyl, methoxy, and acetyl functional groups, which give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar acetophenone derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.5 | Singlet | 1H | 2-OH (phenolic) |

| ~ 7.5 | Doublet | 1H | H-6 |

| ~ 6.5 | Doublet | 1H | H-5 |

| ~ 6.0 | Singlet | 1H | 4-OH (phenolic) |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 2.6 | Singlet | 3H | -COCH₃ |

Note: The chemical shift of phenolic protons can be broad and may vary with concentration and solvent.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 203 | C=O |

| ~ 160 | C-2 |

| ~ 158 | C-4 |

| ~ 135 | C-6 |

| ~ 130 | C-3 |

| ~ 115 | C-1 |

| ~ 105 | C-5 |

| ~ 56 | -OCH₃ |

| ~ 26 | -COCH₃ |

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (phenolic) |

| ~ 3050 | Medium | C-H stretch (aromatic) |

| ~ 2950 | Medium | C-H stretch (aliphatic, CH₃) |

| ~ 1640 | Strong | C=O stretch (ketone) |

| ~ 1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~ 1270 | Strong | C-O stretch (aryl ether) |

| ~ 1100 | Medium | C-O stretch (phenol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 167 | High | [M - CH₃]⁺ |

| 139 | Medium | [M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺ |

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized or isolated compound like this compound.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry vial. A small amount of an internal standard like Tetramethylsilane (TMS) is added for calibration (0 ppm). The solution is then transferred to a 5 mm NMR tube.[2]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used, averaging a sufficient number of scans to obtain a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is commonly employed:

-

KBr Pellet Method: 1-2 mg of the compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is finely ground in an agate mortar and then compressed under high pressure in a die to form a transparent or translucent pellet.[3][4]

-

Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[6]

The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is usually run first and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving it in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the microgram or nanogram per mL range.[8]

-

Ionization and Analysis: The sample solution is introduced into the mass spectrometer. For a compound like this, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules in the gas phase, causing ionization and fragmentation.[9][10] The resulting ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected.[9][11]

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental analyses for confirmation and further investigation.

References

- 1. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. scribd.com [scribd.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

The Pivotal Role of Methoxy and Hydroxy Moieties in the Bioactivity of Acetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenones, a class of aromatic ketones, represent a significant scaffold in medicinal chemistry due to their wide range of pharmacological activities.[1] The bioactivity of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring. Among these, hydroxyl (-OH) and methoxy (-OCH3) groups are of particular interest. Their presence can dramatically alter the electronic and steric properties of the acetophenone core, thereby modulating its interaction with biological targets. This technical guide provides an in-depth analysis of the role of these functional groups in key bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and α-glucosidase inhibitory effects. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship: The Influence of -OH and -OCH3 Groups

The substitution pattern of hydroxyl and methoxy groups on the acetophenone ring is a critical determinant of its biological activity.

Antioxidant Activity: The antioxidant capacity of phenolic compounds, including hydroxyacetophenones, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[2] The resulting phenoxy radical is stabilized through resonance. Key structural features that enhance antioxidant activity include:

-

Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to higher antioxidant activity.[2]

-

Position of Hydroxyl Groups: The presence of an ortho-dihydroxy (catechol) or a pyrogallol (three adjacent hydroxyl groups) configuration in the B-ring significantly enhances antioxidant activity.[3][4]

-

Methoxy Groups: Methoxy groups can also contribute to antioxidant activity by donating electrons, which helps to stabilize the phenoxyl radical.[5] Their effect is often influenced by their position relative to the hydroxyl groups.

Anti-inflammatory Activity: Hydroxy and methoxy-substituted acetophenones have demonstrated significant anti-inflammatory properties.[6][7] This activity is often linked to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2), and to modulate inflammatory signaling pathways like NF-κB and MAPK.[8][9]

Antimicrobial Activity: The presence of hydroxyl and methoxy groups can confer antibacterial and antifungal properties to acetophenones.[10][11] For instance, 2',4'-dihydroxyacetophenone derivatives have shown notable antifungal activity. The lipophilicity and electronic properties imparted by these groups influence the compound's ability to disrupt microbial cell membranes and interfere with essential cellular processes.

α-Glucosidase Inhibition: Certain substituted acetophenones act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] This inhibitory activity is valuable in the management of type 2 diabetes. The structure-activity relationship studies suggest that the number and position of hydroxyl and methoxy groups are crucial for effective binding to the enzyme's active site.[12]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various methoxy and hydroxy-substituted acetophenone derivatives, providing a comparative overview of their bioactivities.

Table 1: Antioxidant Activity of Acetophenone Derivatives

| Compound | Assay | IC50 / Activity | Reference |

| 2,4-dihydroxyacetophenone analogue 5g | DPPH | Most potent radical scavenger in the series | [13] |

| Unsubstituted acetophenone benzoylhydrazone 5a | FRAP | Superior capacity in the series | [13] |

| Sinapic acid (contains methoxy groups) | DPPH Scavenging | 50.4% scavenging activity | [5] |

| Ferulic acid (contains a methoxy group) | DPPH Scavenging | 39.5% scavenging activity | [5] |

Table 2: Anti-inflammatory Activity of Acetophenone Derivatives

| Compound | Assay | Inhibition / IC50 | Reference |

| Tremetone (a non-benzofuran acetophenone) | Carrageenan-induced mouse paw edema | Extremely high anti-inflammatory activity | [6] |

| 4-hydroxy-3-(2-hydroxy-3-isopentenyl)acetophenone (Compound 2) | TPA-induced mouse ear edema | Most active compound in the study | [14] |

| Ellagic Acid (EA) | Carrageenan-induced rat paw edema | ED50: 8.41 mg/kg | [15] |

Table 3: Antimicrobial Activity of Acetophenone Derivatives

| Compound | Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Hydroxyacetophenone derivative 4 | E. coli | 16 | [10] |

| Hydroxyacetophenone derivative 4 | K. pneumoniae | 18 | [10] |

| Hydroxyacetophenone derivative 5 | E. coli | 15 | [10] |

| 2,6-Dihydroxy-4-methoxyacetophenone | Botrytis cinerea | ED50: 45 µM | [11][16] |

| 2,6-Dihydroxy-4-methoxyacetophenone | Phomopsis perniciosa | ED50: 410 µM | [11][16] |

| 2,4-dihydroxy-5-methylacetophenone derivative 2g | Various fungi | IC50: 17.28-32.32 µg/mL | [5] |

Table 4: α-Glucosidase Inhibitory Activity of Acetophenone Derivatives

| Compound | IC50 (µM) | Reference |

| Benzonate derivative of acetophenone 7u | More active than acarbose (32-fold) | [4] |

| Benzonate derivatives of acetophenone 7d, 7f, 7i, 7n, 7o, 7r, 7s, 7v | 1.68 - 7.88 | [4][12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the standard protocols for the key bioassays discussed.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[17]

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM).[8]

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[8]

-

2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and ferric chloride solution.[18]

-

Add the test sample to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[18]

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known antioxidant, and the results are expressed as equivalents of the standard.

-

3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[14]

-

Procedure:

-

Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark.[14]

-

Dilute the ABTS•+ stock solution with a suitable buffer to obtain a working solution with a specific absorbance at 734 nm.

-

Add the test sample to the ABTS•+ working solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox equivalent antioxidant capacity (TEAC).

-

Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rodents

-

Principle: This in vivo model is used to screen for acute anti-inflammatory activity. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema (swelling).[19]

-

Procedure:

-

Administer the test compound to the animals (e.g., rats or mice) orally or intraperitoneally.[15]

-

After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the hind paw.[15][20]

-

Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15][21]

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

-

Antimicrobial Activity Assay

Broth Microdilution Method

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[22]

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[23]

-

Prepare a standardized inoculum of the test microorganism.[23]

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[23]

-

The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.[22]

-

α-Glucosidase Inhibitory Assay

-

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which catalyzes the hydrolysis of carbohydrates. The inhibition is typically monitored by the reduction in the release of a chromogenic product from a synthetic substrate.[13]

-

Procedure:

-

Pre-incubate the α-glucosidase enzyme with the test compound at a specific temperature (e.g., 37°C).[13]

-

Initiate the reaction by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]

-

After a set incubation period, terminate the reaction (e.g., by adding sodium carbonate).[13]

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The bioactivity of methoxy and hydroxy-substituted acetophenones is often mediated through their interaction with key cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 13. In vitro α-glucosidase inhibitory assay [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ultimatetreat.com.au [ultimatetreat.com.au]

- 19. benchchem.com [benchchem.com]

- 20. inotiv.com [inotiv.com]

- 21. phytopharmajournal.com [phytopharmajournal.com]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

Methodological & Application

Synthesis of 2,4-Dihydroxy-3-methoxyacetophenone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,4-dihydroxy-3-methoxyacetophenone, a valuable building block in medicinal chemistry and natural product synthesis. The protocol outlined here is based on the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds with aromatic systems.

Introduction